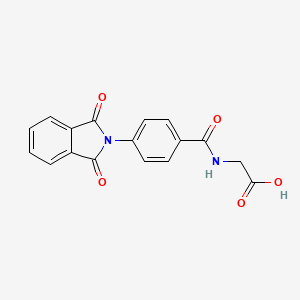

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid

Description

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid is a synthetic organic compound characterized by a 1,3-dioxoisoindoline (phthalimide) core linked via a benzamide group to an acetic acid moiety. The phthalimide group contributes to its planar aromatic structure, while the acetic acid terminus enhances solubility and reactivity, making it a versatile intermediate in medicinal chemistry and materials science. This compound is often utilized in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, anticancer, and enzyme-inhibiting agents . Its structural flexibility allows for derivatization at multiple sites, enabling tailored interactions with biological targets or crystalline matrices .

Properties

IUPAC Name |

2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-14(21)9-18-15(22)10-5-7-11(8-6-10)19-16(23)12-3-1-2-4-13(12)17(19)24/h1-8H,9H2,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHFWIHGLCKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355562 | |

| Record name | Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115978-01-3 | |

| Record name | Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with methyl 4-aminobenzoate in the presence of sodium hydroxide in ethanol . The resulting intermediate is then subjected to further reactions to yield the final product. The reaction conditions often involve refluxing and monitoring the progress using thin-layer chromatography (TLC) .

Chemical Reactions Analysis

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents due to its structural similarity to known bioactive molecules.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the isoindoline structure can enhance anti-tumor activity by inducing apoptosis in cancer cells.

| Study Reference | Cell Line Tested | IC₅₀ Value | Mechanism |

|---|---|---|---|

| HeLa | 15 µM | Apoptosis induction | |

| MCF-7 | 20 µM | Cell cycle arrest |

Neuroprotective Effects

Recent studies suggest that compounds similar to 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic disorders.

Enzyme Targets

Inhibitory studies show that this compound can affect enzymes involved in metabolic pathways, such as:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive inhibition | |

| Protein Kinase B (AKT) | Non-competitive inhibition |

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Antimicrobial Efficacy

The efficacy against specific pathogens has been documented as follows:

Mechanism of Action

The mechanism of action of 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phthalimide- and benzamido-functionalized acetic acids. Key structural analogs and their distinguishing features are outlined below:

Substituent Variations on the Acetic Acid Moiety

- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid (3a) : Lacks the benzamido linker, simplifying the structure. IR spectra show νmax at 1773 cm⁻¹ (C=O stretching of phthalimide) and 1726 cm⁻¹ (C=O of acetic acid) .

- 3-Methyl-2-(1,3-dioxoisoindolin-2-yl)pentanoic acid (3b): Features a branched alkyl chain, altering lipophilicity. IR peaks shift to 1775 cm⁻¹ and 1736 cm⁻¹, indicating steric effects on carbonyl vibrations .

Modifications on the Benzamido Group

- Its glycine-conjugated derivative (m3) exhibits a molecular ion at m/z = 257 Da .

- 2-(4-(4-Bromophenylsulfonyl)benzamido)acetic Acid : Incorporates a sulfonyl group, increasing electronegativity and enabling cyclo-condensation reactions to form oxazolones with analgesic properties .

Extended Functionalization and Bioactivity

- 2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic Acid Derivatives: These compounds integrate thiazolidinone rings, showing anti-inflammatory activity via cyclooxygenase (COX) inhibition .

- 2-(4-(6-(2,4-Diamino-6-oxopyrimidin-5-yl)hexanoyl)benzamido)acetic Acid (10): A trifluoroacetylated derivative acts as a potent inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase), relevant in anticancer therapy .

Table 2: Crystallographic Data Comparison

Research Findings and Implications

- Synthetic Accessibility : The compound and its analogs are synthesized via amidation, cyclo-condensation, or glycine conjugation, with yields varying from 8.39% (for dichlorophenyl derivatives) to moderate efficiencies in enzyme inhibitor synthesis .

- Biological Relevance: Derivatives exhibit diverse activities: sulfonyl-substituted analogs target pain pathways , while thiazolidinone derivatives inhibit COX enzymes .

- Crystallographic Behavior : Molecular packing is influenced by hydrogen bonding (e.g., O–H⋯N) and π–π stacking (3.84–3.87 Å distances), critical for material stability and drug formulation .

Biological Activity

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid, identified by CAS number 115978-01-3, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article explores the synthesis, biological activity, and research findings related to this compound.

- Molecular Formula : C17H12N2O5

- Molecular Weight : 324.29 g/mol

- CAS Number : 115978-01-3

Synthesis

The synthesis of 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid involves multi-step chemical reactions that yield a compound characterized by its unique isoindolinone structure. The synthetic pathway typically includes the formation of the dioxoisoindoline moiety followed by amide bond formation with acetic acid derivatives.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for compounds related to the isoindolinone structure. For instance, derivatives tested against various cancer cell lines exhibited notable growth inhibition percentages:

| Compound | Cancer Cell Line | Percentage Growth Inhibition (PGI) |

|---|---|---|

| 7c | EKVX | 75.46% |

| 7c | CAKI-1 | 78.52% |

| 7c | UACC-62 | 80.81% |

| 7e | MCF7 | 84.87% |

| 7f | CAKI-1 | 89.58% |

These results indicate that compounds with similar structures to 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid may also exhibit promising anticancer activities against a range of tumors, including breast and renal cancers .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, revealing effective radical scavenging abilities. The IC50 values for antioxidant activity were reported as follows:

| Compound | IC50 (µM) |

|---|---|

| 7d | 16.05 ± 0.15 |

| 7f | 15.99 ± 0.10 |

These values suggest that the compound exhibits strong antioxidant properties comparable to standard antioxidants like ascorbic acid .

In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties and toxicity profiles of the compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated that while the compound adheres to Lipinski's rule of five—suggesting good bioavailability—it may exhibit hepatotoxicity at higher doses .

Case Studies

Several case studies have highlighted the efficacy of isoindolinone derivatives in preclinical settings:

- Study on Cancer Cell Lines : A comprehensive analysis involving over fifty cancer cell lines demonstrated that compounds similar to 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid show varying degrees of anticancer activity, with some achieving over 80% growth inhibition in specific lines .

- Antioxidant Efficacy : Research focused on antioxidant activities revealed that certain derivatives possess significant free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What is the optimal synthetic route for 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid?

The compound can be synthesized via a two-step process:

Formation of the phthalimide core : React phthalic anhydride with 4-aminobenzoic acid in toluene under reflux (24 hours) to yield 4-(1,3-dioxoisoindolin-2-yl)benzoic acid .

Amide coupling : Use coupling agents (e.g., DCC or EDC) to conjugate the benzoic acid derivative with glycine or its ester, followed by hydrolysis to obtain the acetic acid moiety. Adjust reaction stoichiometry and solvent polarity to improve yields (e.g., ethanol or DMF for solubility) .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

Q. What crystallization methods improve single-crystal X-ray diffraction (SCXRD) outcomes?

- Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to enhance crystal growth .

- Co-crystallize with hydrogen-bond donors (e.g., carbohydrazides) to stabilize lattice packing, as demonstrated in tricomponent cocrystals .

Advanced Research Questions

Q. How can SHELX software refine crystallographic data for this compound?

- SHELXL : Refine atomic coordinates and thermal parameters using high-resolution data. Adjust weighting schemes to minimize R-factors (<5%) .

- SHELXE : Resolve phase ambiguities in twinned crystals by iterative density modification .

- Example: A triclinic unit cell (P1 space group) with parameters a = 8.1238 Å, b = 12.7963 Å, c = 15.9191 Å was resolved using SHELX .

Q. What methodologies assess the compound’s biological activity against Mycobacterium tuberculosis?

- In vitro MIC assays : Test inhibition of M. tuberculosis H37Rv (ATCC 27294) at concentrations ≤10 µg/mL, referencing isoniazid derivatives .

- Resistance profiling : Compare activity against isoniazid-resistant strains using microplate Alamar Blue assays .

Q. How to address contradictions in synthetic yields across studies?

- Reaction optimization : Vary catalysts (e.g., triethylamine vs. DMAP) and solvents (toluene vs. ethanol). For example, triethylamine in toluene increased yields to 87% in hydrazide synthesis .

- Byproduct analysis : Use HPLC to identify side products (e.g., unreacted phthalic anhydride) and adjust stoichiometry .

Methodological Challenges

Q. How to resolve low solubility in pharmacological assays?

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

- Docking studies : Use AutoDock Vina to model interactions with acetylcholinesterase (anti-Alzheimer target) .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Data Interpretation and Validation

Q. How to validate purity discrepancies between analytical methods?

- Cross-validation : Compare HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .

- Thermal analysis : DSC/TGA can detect hydrate or polymorphic forms affecting pharmacological consistency .

Q. What statistical approaches analyze dose-response data in cytotoxicity studies?

- Nonlinear regression : Fit IC50 values using GraphPad Prism (four-parameter logistic model) .

- ANOVA : Compare treatment groups (e.g., 10–100 µM concentrations) with Tukey’s post-hoc test .

Emerging Research Directions

Q. Can this compound act as a co-crystal former for drug delivery?

- Co-crystal screening : Screen with APIs (e.g., anti-inflammatory agents) via slurry crystallization. The phthalimide moiety facilitates π-π stacking, as seen in cocrystals with carbohydrazides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.